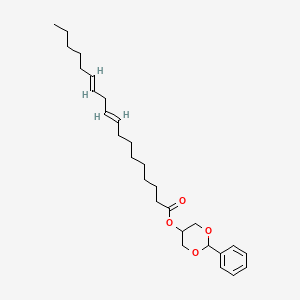

(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate

CAS No.:

Cat. No.: VC16568093

Molecular Formula: C28H42O4

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H42O4 |

|---|---|

| Molecular Weight | 442.6 g/mol |

| IUPAC Name | (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate |

| Standard InChI | InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h6-7,9-10,16-18,20-21,26,28H,2-5,8,11-15,19,22-24H2,1H3/b7-6+,10-9+ |

| Standard InChI Key | LMXAGBGXXBFGTC-AVQMFFATSA-N |

| Isomeric SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |

| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines two distinct moieties: a 2-phenyl-1,3-dioxane ring and a linoleic acid (9E,12E-octadecadienoic acid) chain. The dioxane ring adopts a chair conformation, with the phenyl group occupying an axial position to minimize steric strain. The linoleoyl chain, featuring conjugated double bonds at the 9E and 12E positions, introduces rigidity and planar geometry to the molecule. This combination of aromatic and aliphatic components confers unique physicochemical properties, including moderate polarity and thermal stability .

Physicochemical Characteristics

Key physical properties of the compound, as reported by chemical suppliers and databases, include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.63 g/mol |

| Boiling Point | 542.9°C at 760 mmHg |

| Density | 1.02 g/cm³ |

| Flash Point | 228°C |

| Appearance | Colorless oil |

| SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC1COC(OC1)C1=CC=CC=C1 |

These properties suggest suitability for high-temperature applications, though its flammability at elevated temperatures necessitates careful handling .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of linoleic acid with 2-phenyl-1,3-dioxan-5-ol is the primary synthetic route. This reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Purification via column chromatography or fractional distillation yields the final product with reported purities exceeding 96% .

Industrial Manufacturing

Scaled production utilizes continuous flow reactors to enhance reaction efficiency and yield. Automated systems enable precise control over stoichiometry and temperature, while downstream processes like crystallization and distillation ensure product consistency. Industrial-grade batches prioritize cost-effectiveness, with catalysts optimized for recyclability .

Applications in Nanomaterials and Specialty Chemistry

Role in Nanomaterial Synthesis

A 2021 patent (WO2021141969A1) highlights the compound’s utility in stabilizing nanoparticles during synthesis. Its amphiphilic nature—combining a hydrophobic linoleoyl chain and a polar dioxane ring—facilitates the formation of micellar structures in aqueous solutions, serving as templates for metal oxide nanoparticles . For example, in the production of titanium dioxide (TiO₂) nanoparticles, the compound acts as a surfactant, controlling particle size and preventing aggregation.

Comparative Analysis with Structural Analogs

(2-Phenyl-1,3-dioxolan-4-yl)methyl Linoleate

A related compound, (2-phenyl-1,3-dioxolan-4-yl)methyl 9,12-octadecadienoate, features a five-membered dioxolane ring instead of the dioxane moiety. This structural variation reduces ring strain but increases hydrolysis susceptibility due to the smaller ring’s enhanced reactivity. Comparative studies indicate that the dioxan derivative exhibits superior thermal stability (decomposition temperature >250°C vs. 200°C for the dioxolan analog) .

Future Research Directions

-

Biological Activity Profiling: Systematic studies are needed to evaluate antioxidant and anti-inflammatory potential, building on the known activities of linoleic acid derivatives.

-

Advanced Material Applications: Exploration of its use in polymer composites or as a dielectric fluid in electronics could leverage its thermal stability.

-

Environmental Impact Assessments: Biodegradability and ecotoxicological profiles must be established to ensure sustainable industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume